molecular formula C19H19NO4 B2965602 Fmoc-Ala-OMe CAS No. 146346-88-5

Fmoc-Ala-OMe

Cat. No.: B2965602
CAS No.: 146346-88-5
M. Wt: 325.364
InChI Key: NLYFFHNUTFDXLO-LBPRGKRZSA-N
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Description

Fmoc-Ala-OMe: fluorenylmethyloxycarbonyl-L-alanine methyl ester , is a derivative of alanine, an amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-OMe typically involves the protection of the amino group of alanine with the Fmoc group, followed by esterification of the carboxyl group. One common method involves the reaction of alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Ala is then esterified using methanol and a catalyst like thionyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Fmoc group removal yields free amino acids.

    Hydrolysis: Ester hydrolysis yields Fmoc-Ala-OH (fluorenylmethyloxycarbonyl-L-alanine).

    Coupling: Peptide chains with this compound as a building block.

Mechanism of Action

The mechanism of action of Fmoc-Ala-OMe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the construction of peptide chains .

Comparison with Similar Compounds

  • Fmoc-Gly-OMe (fluorenylmethyloxycarbonyl-glycine methyl ester)
  • Fmoc-Leu-OMe (fluorenylmethyloxycarbonyl-leucine methyl ester)
  • Fmoc-Phe-OMe (fluorenylmethyloxycarbonyl-phenylalanine methyl ester)

Uniqueness: Fmoc-Ala-OMe is unique due to its specific use in the synthesis of alanine-containing peptides. Its properties, such as solubility and reactivity, make it particularly suitable for certain peptide synthesis applications compared to other Fmoc-protected amino acid esters .

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFFHNUTFDXLO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-88-5
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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